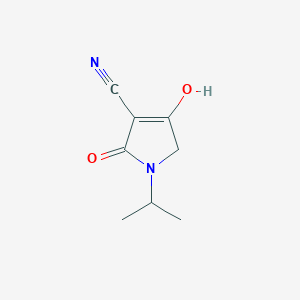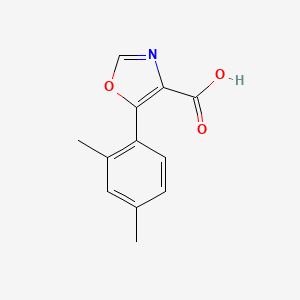
5-(2,4-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the oxazole ring at the 5-position and a carboxylic acid group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of reagents such as Deoxo-Fluor® to effect the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to the corresponding oxazoles using manganese dioxide (MnO₂) under flow conditions . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production of oxazole derivatives, including 5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for meeting the demands of pharmaceutical and chemical industries .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO₂) is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its antimicrobial and antifungal activities.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In medicinal applications, it may act on specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate: Another oxazole derivative with different substituents.
2-(2,6-Dichlorophenylamino)-phenyl methyl oxazole derivatives: Known for their antibacterial potential.
Uniqueness
5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity and potential interactions with biological targets .
Propiedades
Número CAS |
89205-05-0 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
5-(2,4-dimethylphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-9(8(2)5-7)11-10(12(14)15)13-6-16-11/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
LRRZGSGEUOXNDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=C(N=CO2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


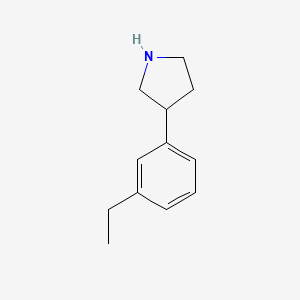
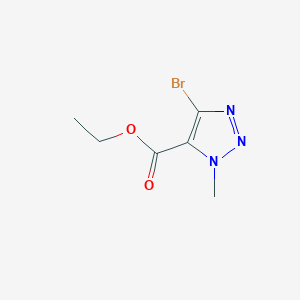
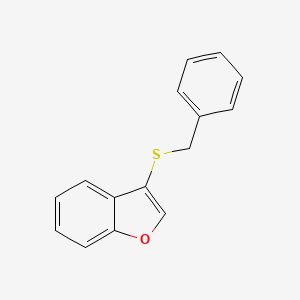
![(1R)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B12879473.png)

acetic acid](/img/structure/B12879490.png)



![[(5-Iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12879515.png)
![Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B12879518.png)

![5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline](/img/structure/B12879528.png)
